

Strontium Carbide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium carbide*

Cat. No.: *B083920*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbide (SrC_2), also known as strontium acetylide or strontium dicarbide, is an inorganic compound with significant applications in various chemical syntheses. First synthesized by Moissan in 1894, it is a salt-like carbide composed of strontium cations (Sr^{2+}) and acetylide anions (C_2^{2-})[1]. This technical guide provides an in-depth overview of the chemical formula and molar mass of **strontium carbide**, including detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Strontium carbide is a polymorphic material, existing in several crystal structures, including monoclinic, tetragonal, and a face-centered cubic lattice at elevated temperatures[1]. The most common form at room temperature is the tetragonal phase. Key quantitative data for **strontium carbide** are summarized in the table below.

Property	Value	Reference
Chemical Formula	<chem>SrC2</chem>	[1] [2]
Molar Mass	111.64 g/mol	[2]
Appearance	Black tetragonal crystals	[2]
Melting Point	>1700 °C	[2]
Density	3.19 g/cm³	[2]

Experimental Protocols

Synthesis of Polycrystalline Strontium Carbide

This protocol describes the synthesis of **strontium carbide** from elemental strontium and graphite.

Materials:

- Elemental strontium (99.95% purity)
- Graphite powder (99.9% purity)
- Graphite cylinder with a lid
- Tube furnace
- Glove box with an inert atmosphere (e.g., argon)
- Pellet press

Procedure:

- Preparation of Reactants: In an inert atmosphere glove box, weigh 300 mg of elemental strontium and 76.5 mg of graphite.
- Pellet Formation: Thoroughly mix the strontium and graphite powders and press them into a pellet with a diameter of approximately 10 mm.

- Reaction Setup: Place the pellet inside a graphite cylinder and close it with a graphite lid.
- Thermal Reaction: Transfer the graphite cylinder to a horizontal tube furnace under a continuous flow of argon.
- Heating Profile: Heat the furnace to a reaction temperature of 970 K and maintain this temperature for 15 hours.
- Cooling and Recovery: After the reaction is complete, allow the furnace to cool down to room temperature under the argon atmosphere.
- Sample Handling: Transfer the product, a slightly gray to almost white powder, to a glove box for storage and further analysis.

Determination of Crystal Structure by X-ray Diffraction (XRD)

This protocol outlines the procedure for analyzing the crystal structure of **strontium carbide** powder using XRD.

Instrumentation:

- Powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$)
- Sample holder
- Data analysis software (e.g., PowderCell, GSAS-II)

Procedure:

- Sample Preparation: In a glove box, finely grind the synthesized **strontium carbide** powder using an agate mortar and pestle to ensure a random orientation of the crystallites. Mount the fine powder onto a zero-background sample holder.
- Data Collection:
 - Place the sample holder in the diffractometer.

- Set the data collection parameters:
 - 2θ range: 10-90°
 - Step size: 0.02°
 - Scan speed: 1°/min
- Initiate the X-ray diffraction scan.
- Data Analysis:
 - Import the raw diffraction data into the analysis software.
 - Perform background subtraction and peak identification.
 - Index the diffraction peaks to determine the Miller indices (hkl) and the crystal system.
 - Refine the lattice parameters using a least-squares method.
 - Compare the obtained diffraction pattern with known patterns from crystallographic databases (e.g., ICSD) to confirm the phase purity and crystal structure^[3].

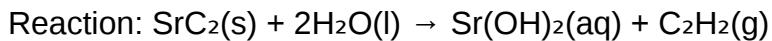
Determination of Molar Mass by Mass Spectrometry

This protocol provides a general framework for determining the molar mass of **strontium carbide** using mass spectrometry, a technique that measures the mass-to-charge ratio of ions^{[4][5][6]}.

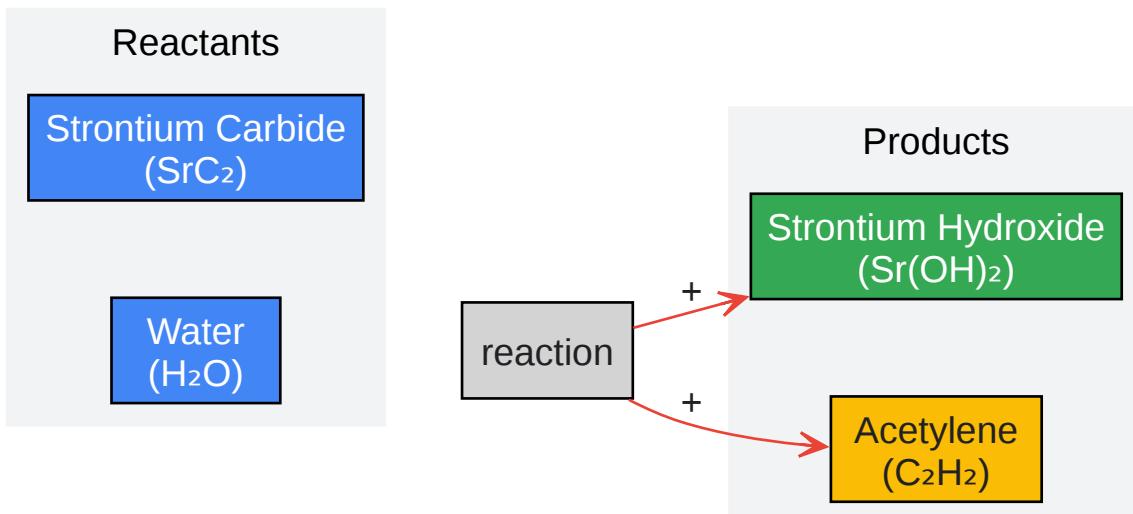
Instrumentation:

- Mass spectrometer with an appropriate ionization source for inorganic compounds (e.g., Inductively Coupled Plasma - Mass Spectrometry, ICP-MS).
- Sample introduction system.

Procedure:


- Sample Preparation: Due to the reactive nature of **strontium carbide** with water and air, a non-aqueous solvent or direct solid-state introduction method should be employed. A suitable sample preparation method involves dissolving a small, accurately weighed amount of **strontium carbide** in an appropriate inert solvent inside a glove box.
- Instrument Calibration: Calibrate the mass spectrometer using a standard with a known mass-to-charge ratio to ensure accuracy.
- Ionization: Introduce the prepared sample into the ion source of the mass spectrometer. For ICP-MS, the sample is typically introduced as an aerosol into an argon plasma, which atomizes and ionizes the strontium and carbon atoms.
- Mass Analysis: The generated ions are directed into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- Detection and Spectrum Generation: The detector measures the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the strontium isotope with the highest natural abundance (⁸⁸Sr) and the carbon isotope (¹²C) will be the most intense.
- Data Interpretation: The molar mass is determined by identifying the molecular ion peak (SrC_2^+) or by summing the atomic masses of the constituent elements in their correct stoichiometric ratio as determined from the fragmentation pattern and isotopic distribution. The experimentally determined mass should be compared to the calculated theoretical molar mass.

Chemical Pathways


Strontium carbide is a versatile reagent in chemical synthesis. A key reaction is its hydrolysis to produce acetylene gas, a fundamental building block in organic chemistry.

Hydrolysis of Strontium Carbide

The reaction of **strontium carbide** with water is vigorous and results in the formation of strontium hydroxide and acetylene gas[1][2].

This reaction is analogous to the hydrolysis of calcium carbide[7].

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the hydrolysis of **strontium carbide**.

Conclusion

This technical guide has provided a detailed overview of the chemical formula and molar mass of **strontium carbide**. The presented experimental protocols for its synthesis and characterization by X-ray diffraction and mass spectrometry offer a practical framework for researchers. The understanding of its chemical properties, particularly its hydrolysis to acetylene, is crucial for its application in various fields of chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fischer-tropsch.org [fischer-tropsch.org]

- 2. Hydrolysis of aluminum carbide – equation and nature of the reaction | MEL Chemistry [melscience.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Mass spectrometric in the analysis of inorganic substances [pubs.usgs.gov]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Strontium Carbide: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083920#chemical-formula-and-molar-mass-of-strontium-carbide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com